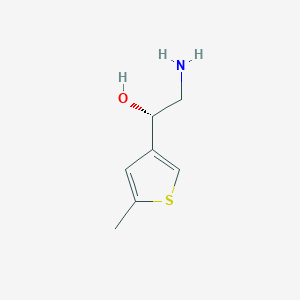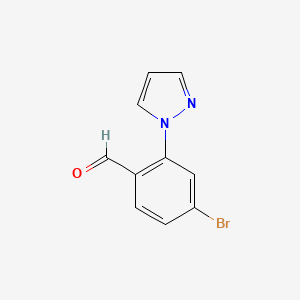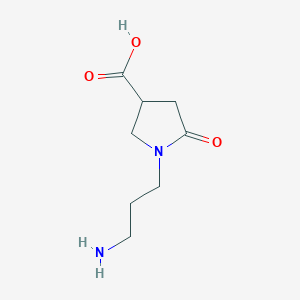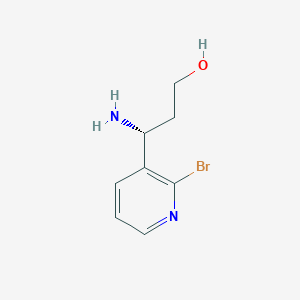amine](/img/structure/B13302402.png)
[(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Tert-butyl-1,3-thiazol-5-YL)methylamine is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including vitamins and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyl-1,3-thiazol-5-YL)methylamine typically involves the reaction of 2-tert-butyl-1,3-thiazole with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C . The reaction proceeds through nucleophilic substitution, where the methylamine attacks the thiazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of (2-Tert-butyl-1,3-thiazol-5-YL)methylamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-Tert-butyl-1,3-thiazol-5-YL)methylamine undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Tert-butyl-1,3-thiazol-5-YL)methylamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2-Tert-butyl-1,3-thiazol-5-YL)methylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: Known for its anticancer properties and used in drug discovery.
4-Benzyl-1,3-thiazole: Investigated for its potential as an anti-inflammatory agent.
Thiazole derivatives: Various derivatives have been studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
(2-Tert-butyl-1,3-thiazol-5-YL)methylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the methylamine moiety enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H16N2S |
|---|---|
Peso molecular |
184.30 g/mol |
Nombre IUPAC |
1-(2-tert-butyl-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H16N2S/c1-9(2,3)8-11-6-7(12-8)5-10-4/h6,10H,5H2,1-4H3 |
Clave InChI |
YLHGUHBNSLALEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C(S1)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


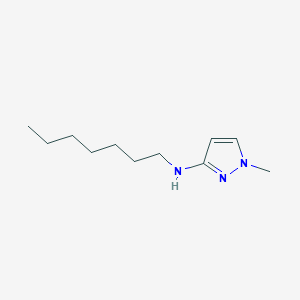

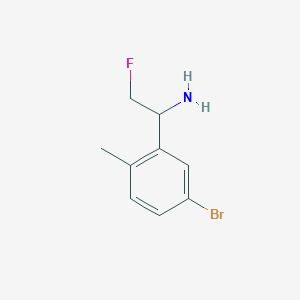
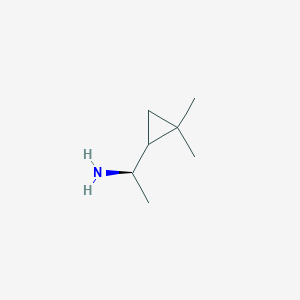
![5-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13302351.png)
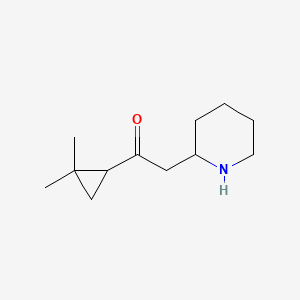

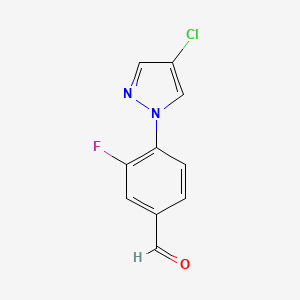
![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
